3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran
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Overview
Description
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran moiety via an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the reaction of 4-methylcyclohexanol with bromine to form 1-(bromomethyl)-4-methylcyclohexane. This intermediate is then reacted with tetrahydrofuran in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hydroxyl, amino, or alkyl groups.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products typically include alkanes or other reduced hydrocarbons.
Scientific Research Applications
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Shares the bromomethyl and cyclohexyl moieties but lacks the tetrahydrofuran ring.
Tetrahydrofuran: A simpler compound without the bromomethyl and cyclohexyl groups.
4-Methylcyclohexanol: Precursor in the synthesis of the target compound, lacks the bromomethyl group.
Uniqueness
3-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is unique due to its combination of a bromomethyl group, a cyclohexyl ring, and a tetrahydrofuran moiety
Properties
Molecular Formula |
C13H23BrO2 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)-4-methylcyclohexyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c1-11-2-5-13(10-14,6-3-11)16-9-12-4-7-15-8-12/h11-12H,2-10H2,1H3 |
InChI Key |
JXWBBTRYEOBGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OCC2CCOC2 |
Origin of Product |
United States |
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